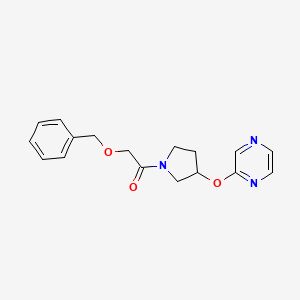

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenylmethoxy-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(13-22-12-14-4-2-1-3-5-14)20-9-6-15(11-20)23-16-10-18-7-8-19-16/h1-5,7-8,10,15H,6,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCYNGNOLKIHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide under basic conditions.

Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the pyrrolidine intermediate.

Attachment of the Benzyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyrazine derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Compound 5c : 2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one

- Key Differences: Replaces the pyrazin-2-yloxy group with a 4-(benzyloxy)phenyl moiety. Contains two fluorine atoms on the ethanone carbon, increasing electronegativity and metabolic stability.

- Synthesis : Prepared via Pd-catalyzed coupling of 2,2-difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 1-(benzyloxy)-4-bromobenzene .

- Implications: Fluorination reduces solubility compared to the target compound but may improve bioavailability.

Compound 12 : (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone

- Key Differences :

- Features a 3-(m-tolyl)pyrazine group instead of pyrazin-2-yloxy.

- Includes a chiral 3,4-dimethoxybenzyl substituent on pyrrolidine.

- Biological Activity : Acts as a dual orexin receptor antagonist (IC₅₀ < 100 nM), highlighting the pharmacological relevance of pyrazine-pyrrolidine hybrids .

- Synthesis : Produced via coupling of 3-(m-tolyl)pyrazine-2-carboxylic acid with (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, yielding 79% efficiency .

Mechanistic and Functional Insights

- Pyrazine vs. Phenyl Substituents : The pyrazin-2-yloxy group in the target compound introduces nitrogen atoms capable of hydrogen bonding, unlike the purely hydrophobic 4-(benzyloxy)phenyl group in 5c. This could enhance binding to polar targets (e.g., enzymes or receptors) .

- Synthetic Flexibility : Both the target compound and analogues utilize coupling reactions (e.g., Pd-catalyzed or acid-amine couplings), suggesting scalable synthetic routes for further optimization .

Biological Activity

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving an appropriate amine and a dihalide under basic conditions.

- Introduction of the Pyrazine Moiety : A nucleophilic substitution reaction is employed to introduce the pyrazine ring.

- Attachment of the Benzyloxy Group : The benzyloxy group is added to complete the synthesis.

Biological Activity

The biological activity of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has been investigated for various pharmacological effects, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives containing pyrazine moieties exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that similar compounds may also possess such activities .

Anticancer Properties

Studies on related compounds reveal that pyrazole derivatives have demonstrated activity against cancer cell lines, specifically targeting pathways involved in tumor growth and metastasis. For example, certain pyrazole derivatives were found to inhibit BRAF(V600E) and EGFR, which are critical in various cancers . The potential for 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone to act as a lead compound in anticancer drug discovery is noteworthy.

The mechanism by which 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate key biochemical pathways associated with disease processes, including cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited potent anticancer activity against MCF-7 breast cancer cells, with some compounds showing synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation into pyrazole derivatives revealed significant antibacterial activity against resistant strains, indicating that modifications in the structure could enhance therapeutic potential .

Comparative Analysis

To better understand the uniqueness and potential applications of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Benzyloxy)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone | Structure | Antimicrobial, Anticancer |

| 2-(Benzyloxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | Structure | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.